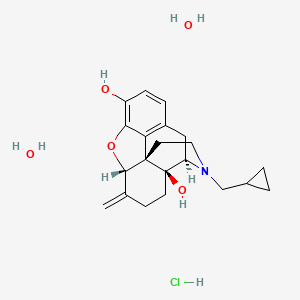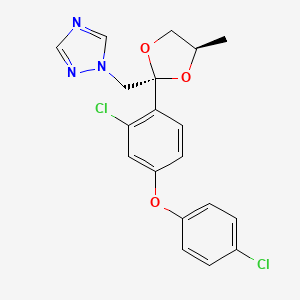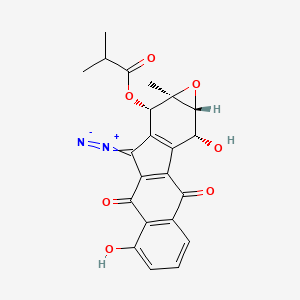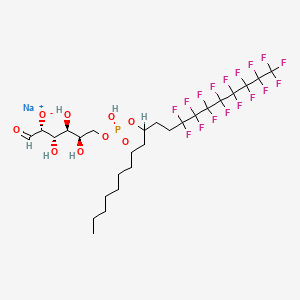
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is a complex organic compound that combines the sugar D-galactose with a phosphate group and a perfluorooctyl-dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) typically involves multiple steps. Initially, D-galactose is phosphorylated to form D-galactose 6-phosphate. This intermediate is then reacted with sodium 1-(perfluorooctyl)-3-dodecyl phosphate under specific conditions to yield the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes, where specific enzymes catalyze the phosphorylation and subsequent reactions. This method is advantageous due to its efficiency and selectivity, reducing the need for harsh chemicals and extreme conditions .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perfluorooctyl-dodecyl chain, altering its properties.
Substitution: The phosphate group can participate in substitution reactions, where other functional groups replace it under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as surfactants and emulsifiers
Mécanisme D'action
The mechanism by which D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. The perfluorooctyl-dodecyl chain can interact with lipid membranes, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Galactose 6-phosphate: A simpler compound without the perfluorooctyl-dodecyl chain, used in studies of carbohydrate metabolism.
D-Tagatose 6-phosphate: An isomer of D-galactose 6-phosphate, used as a low-calorie sweetener and in metabolic studies
Uniqueness
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is unique due to its combination of a sugar moiety with a long-chain perfluorinated group.
Propriétés
Numéro CAS |
147684-10-4 |
|---|---|
Formule moléculaire |
C26H35F17NaO9P |
Poids moléculaire |
868.5 g/mol |
Nom IUPAC |
sodium;(2R,3R,4S,5R)-6-[13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy(hydroxy)phosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C26H35F17O9P.Na/c1-2-3-4-5-6-7-8-9-14(52-53(49,50)51-13-16(46)18(48)17(47)15(45)12-44)10-11-19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)25(39,40)26(41,42)43;/h12,14-18,46-48H,2-11,13H2,1H3,(H,49,50);/q-1;+1/t14?,15-,16+,17+,18-;/m0./s1 |
Clé InChI |
FFOPDQCLWVSJBT-TXTYHRJFSA-N |
SMILES isomérique |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



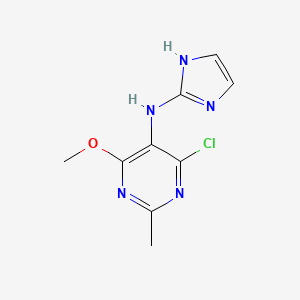
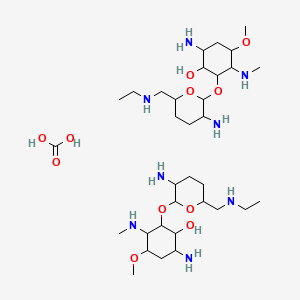
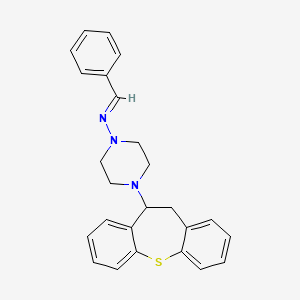
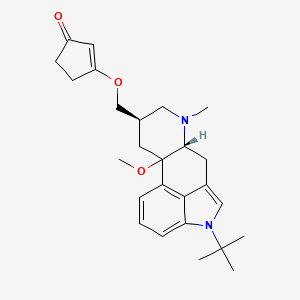



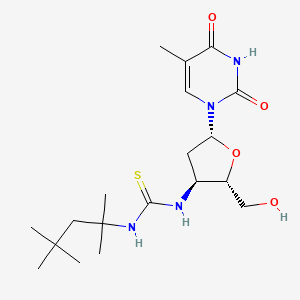
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
